叔丁基(2-甲基烯丙基)氨基甲酸酯

描述

Tert-butyl (2-methylallyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound tert-butyl (2-methylallyl)carbamate is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented and serves as key intermediates in organic synthesis, with applications ranging from the synthesis of pharmaceuticals to the development of novel protease inhibitors .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of various reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid . Other synthetic approaches include the use of lithium powder and catalytic DTBB to generate functionalized carbamates , and asymmetric aldol reactions to set stereogenic centers . The synthesis of tert-butyl carbamates can also be achieved through a series of protection and deprotection steps, as demonstrated in the synthesis of intermediates for natural products .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide insights into the optimized bond lengths, angles, and vibrational frequencies10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They can also undergo directed lithiation, allowing for the introduction of various electrophiles to generate substituted products . Additionally, tert-butyl carbamates can serve as intermediates in the synthesis of biologically active compounds, such as protease inhibitors and carbocyclic analogues of nucleotides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability, which are essential for their application in organic synthesis. The reactivity of tert-butyl carbamates can be tailored by the introduction of different substituents, which can affect their electrophilic and nucleophilic behavior . The vibrational spectra of related compounds have been studied to understand their physical properties better10.

科学研究应用

1. Synthesis of Ceftolozane

- Application Summary: tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .

- Methods of Application: The compound was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results: Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

2. Enzymatic Kinetic Resolution

- Application Summary: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound similar to tert-Butyl (2-methylallyl)carbamate, is used in the enzymatic kinetic resolution (EKR) catalyzed by lipases .

- Methods of Application: The enzymatic kinetic resolution of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved via lipase-catalyzed transesterification reaction .

- Results: The enzymatic process showed excellent enantioselectivity (E > 200). The optically pure ®- and (S)-enantiomers of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

3. Palladium-Catalyzed Synthesis

安全和危害

未来方向

Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These applications suggest potential future directions for the use of this compound in organic synthesis.

属性

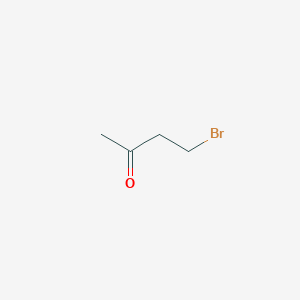

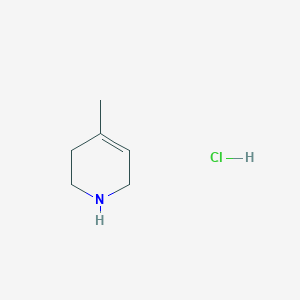

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methylallyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)